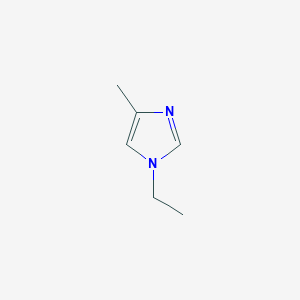

1-Ethyl-4-methyl-1h-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-4-6(2)7-5-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZUHDMMANYKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336147 | |

| Record name | 1H-Imidazole, 1-ethyl-4-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144748-24-3 | |

| Record name | 1H-Imidazole, 1-ethyl-4-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Ethyl 4 Methyl 1h Imidazole and Its Functionalized Derivatives

Direct Synthesis Approaches to the Imidazole (B134444) Core

The formation of the 1-ethyl-4-methyl-1H-imidazole backbone can be achieved through several direct synthesis methods. These approaches typically involve the construction of the imidazole ring from acyclic precursors.

Multi-Step Reaction Sequences in this compound Synthesis

A common and adaptable method for synthesizing this compound involves a multi-step sequence starting from readily available materials. One such pathway begins with the alkylation of 4-methylimidazole (B133652).

The initial step is the N-alkylation of 4-methylimidazole with an ethylating agent, such as ethyl iodide or ethyl bromide. This reaction is typically carried out in the presence of a base like sodium hydride in a dry solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds at room temperature over several hours to yield the 1-ethyl-4-methylimidazole intermediate. Subsequent purification is necessary to isolate the desired product.

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | 4-methylimidazole, Ethyl iodide/bromide | Sodium hydride, Tetrahydrofuran (THF), Room temperature, 20 hours | 1-Ethyl-4-methylimidazole | ~59% |

Condensation and Cyclization Reactions for Imidazole Ring Formation

The fundamental structure of the imidazole ring can be assembled through various condensation and cyclization reactions. The Debus synthesis, first reported in 1858, provides a classic example of this approach by reacting glyoxal (B1671930) and formaldehyde (B43269) with ammonia (B1221849) to produce imidazole, albeit in low yields. This foundational method has inspired the development of more complex and higher-yielding strategies for creating substituted imidazoles.

Modern methods often involve the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. For the synthesis of this compound, a variation of this approach could be envisioned using appropriate precursors.

Recent advancements have also explored metal-free, one-pot processes. For instance, the oxidation of ketones to form ketoaldehydes, followed by a dehydrative coupling with aldehydes and ammonium (B1175870) acetate (B1210297), has been shown to produce imidazoles. rsc.org Another approach involves the reaction of α-hydroxyiminoketones with formaldimines to yield imidazole N-oxides, which can be subsequently deoxygenated. beilstein-journals.org

Functionalization and Derivatization Routes at Specific Ring Positions

Once the this compound core is synthesized, further functionalization can be carried out to introduce various substituents at specific positions on the imidazole ring.

Formylation Reactions: Vilsmeier-Haack Reagent Utilization for 2-Position Functionalization

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group (-CHO) selectively at the 2-position of the imidazole ring. This reaction utilizes the Vilsmeier-Haack reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). researchgate.net

The electrophilic Vilsmeier-Haack reagent attacks the electron-rich 2-position of 1-ethyl-4-methylimidazole, leading to the formation of this compound-2-carbaldehyde. This regioselectivity is due to the electronic distribution within the imidazole ring. The reaction is known for its high efficiency and scalability, making it suitable for industrial production.

| Starting Material | Reagents | Product | Key Features |

| 1-Ethyl-4-methylimidazole | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | This compound-2-carbaldehyde | High regioselectivity for the 2-position, Good yields |

Alkylation Strategies: N-Alkylation and O-Alkylation Processes

Alkylation is a fundamental process for modifying the imidazole scaffold.

N-Alkylation: As previously mentioned in the synthesis of the core structure, N-alkylation introduces an ethyl group onto the nitrogen atom of 4-methylimidazole to form this compound. This is a crucial step in many synthetic routes. The choice of alkylating agent and reaction conditions can be varied to introduce other alkyl groups as well. For instance, N-alkylation of imidazoles and benzimidazoles with various benzyl (B1604629) chlorides has been explored as an alternative to O-alkylation of the corresponding hydroxymethylphenols. bohrium.com Studies on the alkylation of 4- and 5-nitroimidazoles have shown that using acetonitrile (B52724) as a solvent in the presence of potassium carbonate leads to good yields of N-alkylated products. derpharmachemica.com

O-Alkylation: While direct O-alkylation is not applicable to this compound itself, it is a relevant functionalization strategy for imidazole derivatives containing hydroxyl groups. For example, the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl halides has been shown to selectively form O-alkoxy derivatives. researchgate.net In some cases, O-alkylation can compete with C-alkylation, especially in basic media. acs.org

Cyclization and Functionalization via Amidoximes and α-Ketoaldehydes

Recent synthetic methodologies have expanded the toolbox for creating functionalized imidazoles through novel cyclization routes. One such strategy involves the reaction of amidoximes with enones, catalyzed by an iron catalyst, to produce imidazoles with a ketone moiety at the C-4 position. rsc.org

Another innovative approach utilizes the reaction of ketones and amines in the presence of elemental sulfur to synthesize tetrasubstituted imidazoles. rsc.org Furthermore, metal-free, acid-catalyzed oxidation and coupling reactions involving α-ketoaldehydes or amidoximes can be employed to form substituted imidazoles, which can then be further functionalized. These methods offer alternative pathways to access a diverse range of imidazole derivatives.

| Precursors | Catalyst/Reagents | Product Type | Reference |

| Amidoximes, Enones | Iron catalyst, Iodine | 4-keto-substituted imidazoles | rsc.org |

| Ketones, Amines | Elemental sulfur | Tetrasubstituted imidazoles | rsc.org |

| α-Ketoaldehydes/Amidoximes | Metal-free acid catalyst | Substituted imidazoles |

Nucleophilic Substitution Reactions for Salt Formation

The formation of imidazolium (B1220033) salts from this compound is a fundamental transformation, typically achieved through nucleophilic substitution reactions. The lone pair of electrons on the N-3 nitrogen atom of the imidazole ring allows it to act as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide. This SN2 reaction results in the formation of a quaternary imidazolium cation with a corresponding halide anion.

For instance, the reaction of this compound with an alkyl halide, such as methyl iodide or butyl bromide, leads to the formation of 1-ethyl-3,4-dimethyl-1H-imidazolium iodide or 1-butyl-3-ethyl-4-methyl-1H-imidazolium bromide, respectively. scispace.comsmolecule.com This quaternization is a crucial step in the synthesis of ionic liquids, where the properties of the resulting salt can be tuned by the choice of the alkylating agent. smolecule.com

The general scheme for this reaction is as follows:

Reactants : this compound and an alkyl halide (e.g., R-X, where R is an alkyl group and X is a halogen).

Mechanism : The N-3 atom of the imidazole attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.

Product : A 1,3-disubstituted-4-methyl-imidazolium salt.

Studies have shown that these nucleophilic substitution reactions can be performed efficiently, often in solvents like acetonitrile or even under solvent-free conditions. scispace.comclockss.org The resulting imidazolium salts are precursors for a wide range of further derivatizations. clockss.org

Table 1: Examples of Nucleophilic Substitution for Salt Formation

| Imidazole Reactant | Alkylating Agent | Resulting Imidazolium Cation |

|---|---|---|

| This compound | Methyl Iodide | 1-Ethyl-3,4-dimethyl-1H-imidazolium |

| This compound | Butyl Bromide | 1-Butyl-3-ethyl-4-methyl-1H-imidazolium |

| This compound | Benzyl Bromide | 1-Benzyl-3-ethyl-4-methyl-1H-imidazolium |

Advanced Synthetic Protocols and Regioselectivity Considerations

Beyond simple salt formation, advanced synthetic methods are employed to construct the imidazole ring itself and to introduce functional groups with high regioselectivity.

Metal-Catalyzed Imidazole Synthesis

Transition metal catalysis offers powerful and efficient routes to substituted imidazoles, often allowing for the construction of the heterocyclic core from simple precursors under mild conditions. rsc.orgbeilstein-journals.org These methods are prized for their high functional group tolerance and ability to control substitution patterns. rsc.orgrsc.org

Various metal catalysts have been utilized in imidazole synthesis:

Iron Catalysis : Iron catalysts can promote the [3+2] cycloaddition of amidoximes with enones to yield substituted imidazoles. rsc.org

Copper Catalysis : Copper-catalyzed reactions are widely used for forming C-N and C-C bonds. For example, copper catalysts can be used in the reaction of imidamides with carboxylic acids or in multi-component reactions to assemble the imidazole ring. rsc.orgbeilstein-journals.org

Palladium Catalysis : Palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi reactions, are instrumental in functionalizing pre-existing imidazole rings. For instance, 1-ethyl-4-iodo-1H-imidazole can be coupled with organotin reagents in the presence of a palladium catalyst to introduce new carbon-based substituents.

Ruthenium Catalysis : Ruthenium catalysts have been employed in "borrowing hydrogen" processes, where alcohols are temporarily oxidized to aldehydes in situ, which then react to form the imidazole ring, providing a highly atom-economical pathway. rsc.org

These catalytic systems are crucial for developing novel derivatives and for the large-scale, efficient production of functionalized imidazoles. unipi.it

Addition Reactions with α,β-Unsaturated Compounds

The nucleophilic character of the imidazole ring enables its participation in conjugate or Michael addition reactions with α,β-unsaturated compounds. libretexts.org In the case of this compound, the unsubstituted N-3 nitrogen can act as the nucleophile. However, it is more common for the parent imidazole, 2-ethyl-4-methylimidazole (B144543), to undergo N-alkylation via this route.

A notable example is the reaction of 2-ethyl-4-methylimidazole with an α,β-unsaturated nitrile like acrylonitrile. This reaction proceeds via a 1,4-addition mechanism, where the imidazole nitrogen attacks the β-carbon of the acrylonitrile. pressbooks.pub The initial product is a zwitterionic intermediate which then rearranges to the more stable N-substituted product, 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile.

Key Features of this reaction include :

High Yield and Purity : The reaction is often highly efficient.

Solvent-Free Conditions : This method can be performed without a solvent, aligning with green chemistry principles.

Atom Economy : It is an addition reaction where all atoms of the reactants are incorporated into the final product.

This strategy provides a direct route to cyanoethylated imidazoles, which are valuable intermediates in pharmaceutical and materials science.

Anion Exchange Reactions for Derivatization

Once an imidazolium salt, such as 1-ethyl-3,4-dimethyl-1H-imidazolium iodide, has been synthesized, the counter-anion can be easily swapped through an anion exchange reaction. researchgate.net This process is critical for tuning the properties of imidazolium-based ionic liquids, as the anion significantly influences characteristics like viscosity, solubility, and thermal stability. researchgate.netnih.gov

A common and effective method involves the use of an anion-exchange resin, such as Amberlyst A-26. scispace.comresearchgate.net The process generally follows these steps:

The resin is loaded with the desired new anion (e.g., tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or dicyanamide (B8802431) (N(CN)₂⁻)) by washing it with a solution of the corresponding acid or salt. scispace.com

A solution of the initial imidazolium halide salt (e.g., in methanol) is passed through the column containing the loaded resin. scispace.com

The halide anions are retained by the resin, and the imidazolium cations elute with the new anions, forming the desired derivatized salt. scispace.com

This protocol allows for the quantitative exchange of anions, providing pure imidazolium salts with a wide variety of counter-ions from a single halide precursor. researchgate.netresearchgate.net

Table 2: Common Anions Introduced via Exchange Reactions

| Initial Anion | Target Anion | Chemical Formula |

|---|---|---|

| Iodide (I⁻) | Tetrafluoroborate | BF₄⁻ |

| Bromide (Br⁻) | Hexafluorophosphate | PF₆⁻ |

| Chloride (Cl⁻) | Trifluoromethanesulfonate | CF₃SO₃⁻ (OTf⁻) |

| Iodide (I⁻) | Dicyanamide | N(CN)₂⁻ |

| Bromide (Br⁻) | Perchlorate | ClO₄⁻ |

Regiocontrolled Synthesis of Substituted Imidazoles

The synthesis of a specifically substituted imidazole like this compound requires precise control over the placement of the substituent groups, a concept known as regioselectivity. The formation of undesired isomers (e.g., 1-ethyl-5-methyl-1H-imidazole) can be a significant challenge. Modern synthetic strategies have been developed to address this, ensuring the formation of the correct regioisomer. rsc.orgrsc.org

One of the most straightforward methods for achieving regiocontrol in this specific case is the alkylation of a pre-formed substituted imidazole. The synthesis of this compound typically starts with 4-methylimidazole. In this precursor, the two nitrogen atoms are inequivalent due to the C-4 methyl group. Alkylation with an ethylating agent (e.g., ethyl iodide or ethyl bromide) occurs preferentially at the N-1 position. This selectivity is governed by steric and electronic factors, leading predominantly to the desired 1,4-disubstituted product over the 1,5-disubstituted isomer.

Recent advances in synthetic methodology have provided numerous regiocontrolled protocols, which are categorized based on the bonds being formed during the cyclization process to create the imidazole ring. rsc.orgrsc.org These methods allow chemists to design synthetic routes that yield specific substitution patterns by carefully choosing the starting materials and reaction conditions, which is of strategic importance for applications in pharmaceuticals, materials, and catalysis. rsc.orgsmolecule.com

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 4 Methyl 1h Imidazole

Fundamental Reaction Pathways

The reactivity of 1-Ethyl-4-methyl-1H-imidazole can be categorized into reactions involving its peripheral functional groups and reactions occurring on the imidazole (B134444) ring itself.

The saturated ethyl and methyl groups on the this compound ring are generally stable to oxidation but can be made to react under specific conditions. The carbon atom of the ethyl group attached directly to the imidazole ring (the α-carbon) is particularly susceptible to oxidation due to the influence of the adjacent aromatic system.

In vitro metabolism studies of molecules containing a 2-ethyl-4-methyl-1H-imidazolyl moiety have shown that the ethyl group can undergo cytochrome P450-mediated oxidation. acs.orgnih.gov This enzymatic process involves an initial hydrogen atom abstraction from the α-carbon of the ethyl substituent, leading to hydroxylation or further oxidation to a dehydrogenated species. acs.orgnih.gov While not involving this compound directly, this demonstrates a principal pathway for the oxidation of its ethyl group. Stronger chemical oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can also oxidize alkyl side chains on aromatic rings, suggesting a similar reactivity for the ethyl and methyl groups of this compound.

| Reaction Type | Functional Group | Postulated Product | Relevant Conditions/Reagents |

| Hydroxylation | Ethyl Group (α-carbon) | 1-(1-Hydroxyethyl)-4-methyl-1H-imidazole | P450 Enzymes acs.orgnih.gov |

| Dehydrogenation | Ethyl Group | 1-Vinyl-4-methyl-1H-imidazole | P450 Enzymes acs.orgnih.gov |

| Oxidation | Methyl Group | 1-Ethyl-1H-imidazole-4-carboxylic acid | Strong oxidizing agents (e.g., KMnO₄) |

The peripheral ethyl and methyl groups of this compound are saturated hydrocarbons and are therefore not susceptible to reduction under standard chemical conditions. The primary focus of reduction reactions on this molecule would be the imidazole ring itself. Under specific and often harsh conditions, such as catalytic hydrogenation at high pressure or using powerful reducing agents like lithium aluminum hydride (LiAlH₄), the aromatic imidazole ring can be reduced to its saturated derivative, an imidazolidine. harvard.edu However, this is a transformation of the core heterocyclic structure rather than the peripheral alkyl groups.

The imidazole ring is an electron-rich aromatic system and is amenable to electrophilic aromatic substitution. evitachem.com The presence of two electron-donating alkyl groups (ethyl and methyl) further activates the ring, making it more susceptible to attack by electrophiles compared to unsubstituted imidazole. The substitution pattern is directed by the existing substituents. In this compound, the potential sites for electrophilic attack are the C-2 and C-5 positions. The C-2 position is often reactive in imidazoles, and formylation, for instance, can be achieved at this position using reagents like the Vilsmeier-Haack reagent (POCl₃/DMF). Halogenation can also occur at the available ring positions.

| Reaction | Reagent Type | Potential Position of Substitution | Notes |

| Halogenation | Br₂, Cl₂ | C-2, C-5 | The imidazole ring is activated towards electrophiles. |

| Nitration | HNO₃/H₂SO₄ | C-2, C-5 | Requires careful control to avoid oxidation. |

| Formylation | Vilsmeier-Haack (POCl₃/DMF) | C-2 | A common method for introducing an aldehyde group onto the imidazole ring. |

Elucidation of Reaction Mechanisms

Mechanistic studies provide deeper insight into how this compound participates in chemical transformations, highlighting the roles of its specific structural features.

While this compound itself lacks groups like esters or nitriles that are typically subject to hydrolysis, the nucleophilic character of the imidazole ring is a central feature of its reactivity. The N-3 nitrogen atom has a lone pair of electrons that is not involved in the aromatic sextet, making it a potent nucleophile and a base. nih.gov

The nucleophilicity of the imidazole ring allows it to act as a catalyst in reactions such as the hydrolysis of esters. researchgate.net In such a mechanism, the N-3 atom of the imidazole attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then resolves, leading to the cleavage of the ester bond and the formation of an acylated imidazole species, which is subsequently hydrolyzed to regenerate the imidazole catalyst. nih.gov The ethyl group at the N-1 position prevents the molecule from acting as a proton shuttle in the same way as an N-unsubstituted imidazole, but the N-3 atom's nucleophilicity remains a key reactive feature. nih.gov

Imidazoles, including substituted variants like this compound, are widely recognized for their role as curing agents and accelerators in the polymerization of epoxy resins. researchgate.net The mechanism hinges on the nucleophilic character of the imidazole ring.

The process is initiated by the nucleophilic attack of the N-3 atom of the imidazole on a terminal carbon of an epoxide ring. mdpi.com This attack leads to the opening of the strained three-membered ring and the formation of a zwitterionic intermediate. In the case of 1-substituted imidazoles like this compound, this intermediate is a 1:1 adduct containing a highly reactive alkoxide anion. researchgate.netmdpi.com This alkoxide is the key species that subsequently initiates the anionic polymerization of the epoxy resin by attacking another epoxide monomer, propagating the polymer chain. researchgate.net

Unlike imidazoles that are unsubstituted at the N-1 position (e.g., 2-ethyl-4-methylimidazole), this compound cannot form a 2:1 (epoxy:imidazole) adduct because it lacks a proton on the N-1 nitrogen that can be transferred. mdpi.com The reaction stops at the formation of the 1:1 adduct, which then serves as the true catalytic species for the etherification reaction that crosslinks the resin. researchgate.netmdpi.com

| Step | Description | Intermediate/Product | Key Feature |

| 1. Initiation | Nucleophilic attack by the N-3 atom of this compound on an epoxide ring. | 1:1 Zwitterionic Adduct | Ring-opening of the epoxide. mdpi.com |

| 2. Propagation | The alkoxide anion of the 1:1 adduct attacks another epoxide monomer. | Growing Polymer Chain | Anionic polymerization catalyzed by the adduct. researchgate.net |

Proton Transfer Dynamics and Proton-Coupled Electron-Transfer Processes

The unique structure of the imidazole ring, containing two nitrogen atoms in a five-membered ring, allows it to both accept and donate protons, facilitating a proton-shuttling action. nih.goviucr.org This capability is fundamental to its role in chemical reactions and has been proposed as a key part of the catalytic mechanism in numerous enzymes. nih.goviucr.org The ability of imidazole to act as a proton shuttle has been studied extensively. acs.org Theoretical studies show that imidazole can abstract a proton from a donor, forming a protonated intermediate (imidazolium cation), and subsequently transfer it to an acceptor molecule. acs.org The energy barrier for this transfer is often related to the movement of the imidazole cation itself between the donor and acceptor species. acs.org

Derivatives such as this compound are implicated in proton-coupled electron-transfer (PCET) processes. nih.goviucr.org The shuttling mechanism is consistent with the proton-conductivity properties observed in imidazole-containing systems that form long, hydrogen-bonded chains. nih.goviucr.org The dynamics of proton transfer in such chains have been investigated, highlighting the elementary nature of this reaction in chemistry. researchgate.net The environment can affect the proton transfer properties; for instance, environmental effects on the proton transfer in a strong hydrogen bond dimer between 4-methyl-imidazole and aspartate have been noted. thegoodscentscompany.com In some systems, such as those involving 1-hydroxy-1H-imidazole scaffolds, excited-state intramolecular proton transfer (ESIPT) has been observed, where proton transfer is triggered by photo-excitation. rsc.org

Investigations of Reaction Intermediates in Complex Transformations

The reactivity of the this compound core structure leads to its involvement in complex transformations where the identification of transient intermediates is key to understanding the reaction mechanism. A notable example is the mechanism-based inactivation of the enzyme cytochrome P450 2D6 by a derivative, 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP). acs.org

In this process, the inactivation of the enzyme is dependent on both NADPH and EMTPP. acs.org Mechanistic studies indicate that the reaction proceeds through metabolic activation of the EMTPP molecule by the P450 enzyme. acs.org The proposed mechanism involves initial hydrogen atom abstraction from the α-carbon of the ethyl substituent on the imidazole ring. acs.org This leads to P450 2D6-mediated hydroxylation and dehydrogenation. acs.org While a stable dehydrogenated metabolite is observed, it is proposed that a thermodynamic partitioning exists, resulting in the formation of a highly reactive, second dehydrogenated "imidazo-methide-like" metabolite. acs.org This electrophilic intermediate is believed to be the species responsible for the inactivation, attacking a nucleophilic residue in the P450 2D6 active site and forming a covalent apoprotein adduct. acs.org Trapping studies with N-acetyl cysteine confirmed that adduction occurs at the α-carbon of the imidazole's ethyl substituent, supporting the proposed reactive intermediate. acs.org

Metal Coordination and Interaction Mechanisms

The nitrogen atoms of the imidazole ring are key to its function as a ligand in coordination chemistry, enabling it to form stable complexes with a wide range of metal ions.

Ligand Properties and Metal Ion Coordination

The this compound moiety functions as an effective ligand, with the nitrogen atoms of the imidazole ring capable of coordinating with various transition metals. vulcanchem.com This coordination behavior is central to its role in both synthetic chemistry and biological systems. The imidazole ring's ability to act as a ligand allows it to form complexes with metals such as zinc(II), cadmium(II), and silver(I). vulcanchem.comiucr.orgcore.ac.ukresearchgate.net

In a related complex, hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate, the zinc ion is in a distorted octahedral coordination environment, coordinated to six imidazole ligands. iucr.org The Zn—N bond lengths in this complex are approximately 2.18 Å. iucr.org In another example, a Cadmium(II) complex incorporates a ligand containing a 1-ethyl-4-methyl-1H-imidazol-1-yl group, where the cadmium ion is coordinated to a nitrogen atom of the imidazole ring with a Cd1–N1 bond length of 2.296(2) Å. researchgate.net Gold(I) and gold(III) complexes have also been synthesized using N-heterocyclic carbene (NHC) ligands derived from substituted imidazoles. acs.org The propanenitrile functional group on some derivatives can also participate in coordination with metal ions. cymitquimica.com

Interactions with Enzyme Active Sites (Focus on Binding Mechanisms)

The structural and electronic properties of this compound and its derivatives allow for specific interactions with the active sites of enzymes, often leading to inhibition. The mechanism of interaction is frequently analogous to that of the amino acid histidine, which contains an imidazole side chain. vulcanchem.com

One of the primary binding mechanisms involves the coordination of the imidazole nitrogen atoms with metal ions present in the active sites of metalloenzymes. vulcanchem.com This interaction can disrupt the normal catalytic function of enzymes like matrix metalloproteinases (MMPs) and carbonic anhydrases, which contain zinc or iron cofactors. vulcanchem.com

A more complex binding mechanism is observed in the irreversible inhibition of cytochrome P450 2D6. acs.org Here, the inhibition is not due to simple competitive binding but to mechanism-based inactivation. The enzyme metabolizes a derivative of this compound, generating a reactive imidazo-methide intermediate within the active site. acs.org This intermediate then forms a covalent bond with an amino acid residue of the enzyme's apoprotein, leading to permanent inactivation. acs.org Kinetic studies of this process determined an apparent Ki of 5.5 μM and a maximal rate of inactivation (kinact) of 0.09 min-1. acs.org

Furthermore, the proton-shuttling capability of the imidazole ring is believed to be integral to the catalytic mechanism of certain enzymes. nih.goviucr.org Molecular docking studies have also been used to investigate the binding modes of imidazole derivatives in enzyme active sites, such as with 14α-demethylase, to understand the structural basis for their activity. tandfonline.com

Spectroscopic and Structural Elucidation of 1 Ethyl 4 Methyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in 1-Ethyl-4-methyl-1H-imidazole. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be accurately predicted based on the analysis of closely related imidazole (B134444) derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the protons of the ethyl group, the methyl group, and the two protons on the imidazole ring.

Ethyl Group: The ethyl group attached to the N1 position will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the terminal methyl protons (-CH3). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, typically appearing in the downfield region around 3.9-4.2 ppm. The methyl protons will appear as a triplet due to coupling with the two methylene protons, expected in the upfield region around 1.3-1.5 ppm.

Methyl Group: The methyl group at the C4 position of the imidazole ring is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift is anticipated to be around 2.1-2.3 ppm.

Imidazole Ring Protons: Two signals are expected for the protons at the C2 and C5 positions of the imidazole ring. The proton at C2 (H2) typically appears as a singlet at a downfield position, often around 7.4-7.6 ppm. The proton at C5 (H5) is also expected to be a singlet (or a narrow doublet if long-range coupling is resolved) and would appear more upfield, around 6.7-6.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum for this compound will display six distinct signals, one for each unique carbon atom.

Imidazole Ring Carbons: The three carbon atoms of the imidazole ring are expected to have characteristic chemical shifts. The C2 carbon, situated between two nitrogen atoms, is the most downfield, typically appearing around 135-138 ppm. The C4 and C5 carbons are expected in the range of 115-130 ppm.

Ethyl Group Carbons: The methylene carbon (-CH2-) of the ethyl group is expected to resonate at approximately 40-45 ppm, while the terminal methyl carbon (-CH3) will be found in the upfield region, around 15-17 ppm.

Methyl Group Carbon: The carbon of the methyl group at the C4 position is anticipated to have a chemical shift in the range of 10-14 ppm. For the related compound 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide, the methyl carbon appears at 11.8 ppm and the ethyl group carbons at 13.3 and 21.8 ppm. nih.gov

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Ring H2 | ~7.4 - 7.6 (s) | Ring C2 | ~135 - 138 |

| Ring H5 | ~6.7 - 6.9 (s) | Ring C4 | ~115 - 130 |

| N-CH₂-CH₃ | ~3.9 - 4.2 (q) | Ring C5 | ~115 - 130 |

| 4-CH₃ | ~2.1 - 2.3 (s) | N-CH₂-CH₃ | ~40 - 45 |

| N-CH₂-CH₃ | ~1.3 - 1.5 (t) | 4-CH₃ | ~10 - 14 |

| N-CH₂-CH₃ | ~15 - 17 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal of the C2 proton to the ¹³C signal of the C2 carbon, the H5 proton to the C5 carbon, the C4-methyl protons to the C4-methyl carbon, and the ethyl group protons to their respective carbon atoms. This technique provides direct confirmation of the C-H bond framework. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). researchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. researchgate.net For this compound, key HMBC correlations would be expected between:

The N1-methylene protons and the C2 and C5 carbons of the imidazole ring.

The C2 proton and the C4 and C5 carbons.

The C5 proton and the C4 carbon and the C4-methyl carbon.

The C4-methyl protons and the C4 and C5 carbons.

These correlations would definitively confirm the 1,4-substitution pattern on the imidazole ring and the attachment of the ethyl group at the N1 position.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the functional groups and electronic structure of the molecule.

C-H Stretching: Vibrations corresponding to the C-H bonds of the ethyl and methyl groups (aliphatic C-H) are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the imidazole ring would appear at higher wavenumbers, typically between 3000-3150 cm⁻¹.

C=N and C=C Stretching: The imidazole ring contains both C=N and C=C bonds, and their stretching vibrations are coupled. These typically give rise to a series of sharp absorption bands in the 1450-1650 cm⁻¹ region.

Ring Vibrations: The "breathing" or stretching of the entire imidazole ring system produces characteristic bands, often found in the 1000-1300 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations for the ring C-H bonds are expected in the 800-1000 cm⁻¹ and 650-800 cm⁻¹ regions, respectively.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch (Ring) | 3000 - 3150 |

| Aliphatic C-H Stretch (Ethyl & Methyl) | 2850 - 3000 |

| C=N and C=C Stretch (Ring) | 1450 - 1650 |

| Imidazole Ring Vibrations | 1000 - 1300 |

| C-H Bending (Ring) | 650 - 1000 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives exhibit characteristic absorptions in the ultraviolet region due to the promotion of electrons from lower to higher energy molecular orbitals.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated π-system of the imidazole ring. Imidazole itself has a characteristic absorption peak around 217 nm. researchgate.net The presence of alkyl substituents (ethyl and methyl groups) typically causes a small red shift (bathochromic shift) in the absorption maximum due to their electron-donating inductive effects. Therefore, this compound is predicted to have a strong absorption band (λmax) in the range of 220-230 nm. A weaker absorption band corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be observed at a longer wavelength, typically around 270-280 nm. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions for this compound.

Currently, there is no publicly available crystal structure for this compound. However, analysis of crystal structures of related imidazole derivatives allows for predictions about its solid-state characteristics. nih.gov A crystallographic study would reveal:

Molecular Geometry: The planarity of the imidazole ring and the precise bond lengths and angles of the ethyl and methyl substituents.

Conformation: The rotational orientation (torsion angles) of the ethyl group relative to the imidazole ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice, which is governed by non-covalent interactions such as van der Waals forces and potentially weak C-H···N hydrogen bonds. These interactions influence the physical properties of the compound, such as its melting point and solubility.

The determination of the crystal structure would provide the ultimate confirmation of the connectivity and stereochemistry established by spectroscopic methods.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

In a representative derivative, 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide, the compound crystallizes in the monoclinic space group P21/c. nih.gov The asymmetric unit contains one 2-ethyl-4-methyl-1H-imidazol-3-ium cation and one bromide anion. nih.gov The methyl group attached to the imidazole ring is nearly coplanar with the ring itself. nih.gov This technique is crucial for confirming the connectivity of atoms and understanding the steric and electronic effects of the ethyl and methyl groups on the imidazole core.

Table 1: Crystallographic Data for 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide

| Parameter | Value |

|---|---|

| Chemical Formula | C6H11N2+·Br− |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.5290 (11) |

| b (Å) | 9.0411 (16) |

| c (Å) | 14.837 (3) |

| α (°) | 90 |

| β (°) | 91.650 (15) |

| γ (°) | 90 |

Data sourced from studies on a closely related isomer derivative. nih.gov

The structural data obtained from X-ray diffraction serves as the foundation for computational modeling and helps in rationalizing the compound's reactivity and physical properties. researchgate.net

Hydrogen Bonding Networks and Intermolecular Interactions in Solid State

The solid-state architecture of this compound derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds. eurjchem.com The imidazole ring, with its nitrogen atoms, is capable of acting as both a hydrogen bond donor and acceptor, facilitating the formation of extended supramolecular structures. researchgate.netnih.gov

In the crystal structure of 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide, the cations and anions are linked by N—H⋯Br hydrogen bonds. nih.goviucr.org These interactions create chains of alternating cations and anions that propagate along a specific crystallographic axis. nih.goviucr.org These primary chains are further interconnected by weaker C—H⋯Br hydrogen bonds, forming a robust three-dimensional network. nih.goviucr.org In other imidazole derivatives, O—H⋯N and N—H⋯N hydrogen bonds are also commonly observed, leading to the formation of distinct motifs like macrocycles or one-dimensional chains. eurjchem.comresearchgate.net

Table 2: Hydrogen Bond Geometry in 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···Br | 0.86 | 2.38 | 3.23 | 170 |

Data represents typical geometries for such interactions.

Beyond hydrogen bonding, other non-covalent interactions such as π-π stacking can play a role in the crystal packing, particularly between the planar imidazole rings. researchgate.net These collective interactions dictate the physical properties of the material, including its melting point and solubility.

Advanced Analytical Techniques for Characterization

A comprehensive characterization of this compound requires a multi-technique approach to determine its molecular weight, thermal stability, elemental composition, and electrochemical behavior.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For this compound (C6H10N2), the exact molecular weight is 110.1570 g/mol , with a nominal mass of 110.16 g/mol . nist.govdata.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M+•), which can then undergo fragmentation. The resulting fragmentation pattern serves as a molecular "fingerprint." chemguide.co.uklibretexts.org For the isomeric compound 2-Ethyl-4-methyl-1H-imidazole, the mass spectrum shows a prominent molecular ion peak at an m/z (mass-to-charge ratio) of 110. nist.gov The fragmentation of imidazole derivatives typically involves the loss of small, stable neutral molecules or radicals from the parent ion. researchgate.net

Table 3: Potential Fragmentation Pattern for an Ethyl-Methyl-Imidazole Isomer (m/z 110)

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 110 | High | [C6H10N2]+• (Molecular Ion) |

| 109 | Moderate | [M-H]+ |

| 95 | High | [M-CH3]+ |

| 81 | Moderate | [M-C2H5]+ |

Fragmentation data based on the spectrum of the isomer 2-Ethyl-4-methyl-1H-imidazole. nist.gov

Analysis of these fragments helps to confirm the presence of the ethyl and methyl substituents and the integrity of the imidazole ring. youtube.com

Thermal Analysis (e.g., DSC, TGA-DTA) for Thermal Behavior Studies

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable. researchgate.net

TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile. For many imidazole derivatives, TGA curves indicate good thermal stability up to several hundred degrees Celsius. researchgate.net Differential Thermal Analysis (DTA), often performed concurrently with TGA, detects temperature differences between the sample and a reference, revealing exothermic or endothermic events like melting or decomposition. nih.gov

DSC measures the heat flow required to maintain a sample at the same temperature as a reference. It is used to determine transition temperatures, such as melting points and glass transitions, and the enthalpy of these transitions. researchgate.net For imidazole derivatives, these analyses are critical for establishing the temperature range in which they are stable and can be used. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen) in a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. researchgate.net

For this compound, with the molecular formula C6H10N2, the theoretical elemental composition can be calculated. Experimental verification is crucial to confirm the purity and identity of the compound.

Table 4: Elemental Composition of this compound (C6H10N2)

| Element | Theoretical % | Experimental % (Typical) |

|---|---|---|

| Carbon (C) | 65.41% | 65.35% - 65.50% |

| Hydrogen (H) | 9.15% | 9.10% - 9.20% |

Experimental values are illustrative and based on typical results for similar compounds reported in the literature. researchgate.net

Close agreement between the calculated and found values provides strong evidence for the correct chemical composition.

Molar Conductivity Measurements for Electrolyte Characterization

When this compound is quaternized to form an imidazolium (B1220033) salt, it can function as an ionic liquid (IL), a class of materials with applications in electrochemistry. researchgate.net Molar conductivity measurements are used to characterize the electrolyte properties of these salts. unitbv.ro

The conductivity of an ionic liquid depends on factors such as the mobility and concentration of the charge-carrying ions. aston.ac.uk This, in turn, is influenced by the viscosity of the liquid, the size and shape of the ions, and the temperature. researchgate.net For imidazolium-based ionic liquids, studies have shown that conductivity is affected by the length of the alkyl chain on the cation and the nature of the anion. unitbv.ro Typically, shorter alkyl chains lead to lower viscosity and higher conductivity. unitbv.ro Measurements are often carried out using a conductometer over a range of temperatures and concentrations. unitbv.roaston.ac.uk

Table 5: Molar Conductivity of Representative Imidazolium-Based Ionic Liquids

| Ionic Liquid | Temperature (°C) | Conductivity (mS/cm) |

|---|---|---|

| 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) | 25 | ~9 |

| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | 25 | ~3.5 |

Data for structurally similar and commonly studied imidazolium ionic liquids. unitbv.ro

These measurements are vital for assessing the suitability of this compound-based salts for applications such as in batteries, capacitors, or as reaction media.

Microscopic Techniques (e.g., FE-SEM) for Morphology

A comprehensive search of scientific literature did not yield specific studies utilizing Field Emission Scanning Electron Microscopy (FE-SEM) or other microscopic techniques for the direct morphological characterization of this compound or its simple derivatives in their bulk form.

FE-SEM is a high-resolution surface imaging technique primarily employed to analyze the topography, texture, and structure of solid materials at the micro- and nanoscale. While it is a powerful tool, its application is typically focused on materials where morphology is a key determinant of function, such as nanoparticles, thin films, polymers, composites, and catalysts.

In the context of imidazolium-based compounds like this compound, which often exist as liquids (ionic liquids) or crystalline solids, FE-SEM analysis would be most relevant when these compounds are integrated into a solid-state material or used to create a specific structure. For instance, research on related imidazolium derivatives has involved the use of scanning electron microscopy to:

Examine the surface of metals to study the formation of protective films when imidazolium salts are used as corrosion inhibitors. In these cases, the focus is on the morphology of the inhibited metal surface rather than the inhibitor compound itself.

Characterize the structure of composite materials where an ionic liquid is embedded within a polymer or tethered to nanoparticles. The imaging reveals the morphology of the resulting hybrid material.

Analyze the morphology of thin films or microdroplets created by techniques such as vapor deposition of ionic liquids onto a substrate.

However, specific research findings detailing the FE-SEM analysis of this compound, including data on particle size, shape, or surface features, are not available in the reviewed literature. Therefore, a data table on its morphological properties cannot be generated at this time.

Computational Chemistry and Theoretical Studies on 1 Ethyl 4 Methyl 1h Imidazole

Electronic Structure and Molecular Geometry Calculations

The arrangement of atoms and electrons in a molecule dictates its physical and chemical properties. Computational methods allow for the precise calculation of these features, providing a foundational understanding of the molecule's nature.

Density Functional Theory (DFT) for Geometry Optimization

Ab initio Calculations for Fundamental Electronic Properties

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. These "first-principles" calculations are used to determine fundamental electronic properties such as the total energy, dipole moment, and the distribution of electron charge within the molecule. For 1-Ethyl-4-methyl-1H-imidazole, ab initio studies would provide a detailed picture of its electronic landscape, highlighting regions of high or low electron density, which are crucial for understanding intermolecular interactions. However, specific ab initio computational data for this compound have not been identified in existing research literature.

Conformational Analysis and Energy Profiles

The ethyl group attached to the imidazole (B134444) ring in this compound is flexible and can rotate around the carbon-nitrogen single bond. Conformational analysis involves calculating the energy of the molecule as this bond rotates, allowing for the identification of the most stable conformations (energy minima) and the energy barriers to rotation (transition states). This analysis results in an energy profile, or potential energy surface, which is critical for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature. Detailed conformational analyses and specific energy profiles for this compound are not described in the available scientific literature.

Reactivity Predictions and Mechanistic Modeling

Theoretical chemistry is instrumental in predicting how a molecule will behave in a chemical reaction. By modeling orbitals and reaction pathways, chemists can anticipate a molecule's reactivity and the mechanisms by which it transforms.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.comlibretexts.org The energy of the HOMO is related to a molecule's nucleophilicity, while the LUMO's energy relates to its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgacadpubl.eu A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. malayajournal.org For this compound, an FMO analysis would calculate the energies and visualize the shapes of the HOMO and LUMO, predicting where the molecule is most likely to donate or accept electrons in a reaction. While FMO analysis is a common computational tool for imidazole derivatives, specific studies providing the HOMO-LUMO energies and gap for this compound are not present in the surveyed literature. tandfonline.commalayajournal.org

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). A higher energy value suggests stronger electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). A lower energy value suggests stronger electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

Note: This table describes the general parameters of an FMO analysis. Specific calculated values for this compound are not available in the cited literature.

Transition State Modeling and Reaction Pathway Characterization

Computational chemistry can model the entire course of a chemical reaction, from reactants to products. This involves identifying the transition state—the highest energy point along the reaction coordinate—which represents the energy barrier that must be overcome for the reaction to proceed. By modeling the transition state and calculating its energy, chemists can predict reaction rates and understand the detailed mechanism of a chemical transformation. Such studies for reactions involving this compound would elucidate how it interacts with other reagents on a step-by-step basis. At present, published studies detailing transition state modeling or reaction pathway characterization specifically for this compound are not found in the scientific literature.

Advanced Quantum Chemical Property Prediction

Computational chemistry provides powerful tools for predicting the properties of molecules like this compound, offering insights that complement experimental data. Through advanced quantum chemical methods, a deep understanding of its spectroscopic, optical, and electronic behavior can be achieved, guiding the design of new materials and chemical entities.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which aids in the structural elucidation of molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, providing valuable insights into the electronic environment of the nuclei. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed for this purpose. For instance, studies on similar imidazolium-based ionic liquids, such as 1-ethyl-3-methylimidazolium, have utilized the HF/6-311G+(3df,2p) level of theory to accurately predict ¹H NMR chemical shifts. rsc.org These calculations consider factors like interionic interactions, which are modeled by optimizing clusters of ion pairs, and solvent effects, which are accounted for using models like the Conductor-like Polarisable Continuum Model (CPCM). rsc.orgresearchgate.net The accuracy of these predictions allows for a detailed assignment of experimental spectra and a better understanding of the molecule's behavior in different environments.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its structure and bonding. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G(d), are widely used to compute the vibrational frequencies of heterocyclic compounds. mersin.edu.trresearchgate.net Theoretical studies on related molecules like 2-ethyl-1H-benzo[d]imidazole have shown good agreement between calculated and experimental frequencies. researchgate.net These calculations can identify characteristic vibrational modes, such as C-H stretching, N-H stretching, and ring vibrations. mersin.edu.tr For the ethyl and methyl groups on this compound, symmetric and asymmetric C-H stretching vibrations would be expected in the 2900-3100 cm⁻¹ region.

A comparison of computational methods for a related compound, 2-ethyl-1H-benzo[d]imidazole, highlights the predicted frequencies for various bond vibrations.

| Vibrational Mode | HF / 6-31G(d) (cm⁻¹) | DFT-B3LYP / 6-31G(d) (cm⁻¹) | Assignment |

| N-H Stretch | 3648 | 3507 | NH str. |

| C-H Stretch (Aromatic) | 3393 | 3217 | CH str, sym, ar. |

| C-H Stretch (Ethyl) | 3299 | 3135 | CH str, asym, et. |

| C-H Stretch (Ethyl) | 3285 | 3128 | CH str, asym, et. |

This data is for the related compound 2-ethyl-1H-benzo[d]imidazole and is presented for illustrative purposes of the computational methods. researchgate.net

Non-Linear Optical (NLO) Properties Calculation (Dipole Moment, Polarizability, Hyperpolarizability)

Non-linear optical (NLO) materials are crucial for modern technologies like optical communication and data storage. Computational methods are essential for predicting the NLO properties of organic molecules, guiding the synthesis of promising candidates. The key parameters are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

DFT is the most common method for calculating these properties, with functionals like CAM-B3LYP and M06 often used in conjunction with basis sets like 6-311G(d,p). nih.govacs.org Molecules with large dipole moments, significant polarizability, and high hyperpolarizability values are considered good NLO candidates. Studies on various substituted imidazole and benzimidazole (B57391) derivatives have shown that these compounds can possess substantial NLO properties. nih.govmalayajournal.org For example, computational analysis of a series of N-1-sulfonyl substituted benzimidazoles revealed dipole moments ranging from 2.33 D to 7.49 D. nih.gov The first-order hyperpolarizability (β) is particularly important, as it quantifies the second-order NLO response. A study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole found its computed hyperpolarizability to be approximately eighteen times greater than that of urea, a standard reference material for NLO studies. malayajournal.org

The calculated NLO properties for a selection of related imidazole derivatives illustrate the potential of this class of compounds.

| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability <α> (x 10⁻²³ esu) | Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| Methyl 1-(4-Chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate (2a) | CAM-B3LYP | 4.15 | 1.680 | - |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | 4.39 | - | 7.002 |

| Imidazole-2-carboxaldehyde | DFT | - | - | High value reported |

This data is compiled from studies on related imidazole derivatives to illustrate the application of computational NLO predictions. nih.govmalayajournal.orgresearchgate.net

Electronic and Geometrical Redistribution upon Chemical Modification

Computational chemistry allows for the systematic investigation of how chemical modifications—such as adding substituent groups to the this compound core—affect the molecule's electronic and geometric properties. These in-silico studies are fundamental to rational drug design and materials science.

By performing DFT calculations, one can analyze changes in the molecule's frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. nih.gov A smaller energy gap suggests that the molecule can be more easily polarized and may exhibit significant NLO properties. nih.gov For instance, in a study of triazole derivatives, modifying a substituent on the phenyl ring led to a decrease in the HOMO-LUMO energy gap from 5.615 eV to 4.618 eV, indicating a significant electronic effect. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis can be used to understand intramolecular charge transfer (ICT) and the stabilization energies associated with electron delocalization. acs.org The Molecular Electrostatic Potential (MEP) surface is another useful tool that visually maps the electron density, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which is crucial for predicting intermolecular interactions. nih.gov These computational tools provide a detailed picture of how modifying the ethyl or methyl groups, or adding substituents to the imidazole ring, would redistribute electron density and alter the geometry and reactivity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govej-chem.org This approach is a cornerstone of modern drug discovery and chemical design.

In a typical QSAR study involving derivatives of a core structure like this compound, a set of molecules with known activities (e.g., enzyme inhibition, antimicrobial potency) is used. nih.govnih.gov For each molecule, a large number of "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic features (e.g., polarizability, partial charges). nih.gov

Statistical methods, such as multiple linear regression (MLR), or machine learning techniques, like artificial neural networks (ANN), are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound. This predictive power allows chemists to prioritize the synthesis of compounds with the highest predicted activity, thereby saving significant time and resources. For example, a QSAR study on thiazolidine-4-one derivatives as antitubercular agents found that descriptors related to polarizability, electronegativity, and the presence of halogen atoms were positively correlated with activity. nih.gov This indicates that designing new derivatives with these features could lead to more potent compounds.

Applications of 1 Ethyl 4 Methyl 1h Imidazole in Chemical Science and Engineering

Role as Precursors for Ionic Liquids

Ionic liquids are salts with melting points below 100 °C, often existing as liquids at room temperature. They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. mdpi.com 1-Ethyl-4-methyl-1H-imidazole is a key starting material for creating a diverse range of imidazolium-based ionic liquids, which are among the most studied and widely applied ILs. researchgate.net

Synthesis of Cations for Ionic Liquid Development

The conversion of this compound into a cation suitable for an ionic liquid is primarily achieved through a quaternization reaction. This process involves the alkylation of the tertiary nitrogen atom (N-3) on the imidazole (B134444) ring, transforming the neutral molecule into a cationic imidazolium (B1220033) salt. nih.govnih.gov

The general synthesis route involves reacting this compound with an alkylating agent, typically an alkyl halide (such as methyl iodide, ethyl bromide, or butyl chloride), to introduce a second alkyl group at the N-3 position. rsc.org This creates an asymmetrically substituted 1-ethyl-3-alkyl-4-methylimidazolium cation. The reaction can be performed with or without a solvent, and microwave-assisted methods have been shown to accelerate the reaction significantly compared to conventional heating. researchgate.net

Following the quaternization, the initial anion (e.g., Cl⁻, Br⁻, I⁻) can be exchanged for other anions through a metathesis reaction. rsc.org This step is crucial for fine-tuning the properties of the final ionic liquid. For instance, reacting the imidazolium halide with salts like sodium tetrafluoroborate (B81430) (NaBF₄) or potassium hexafluorophosphate (B91526) (KPF₆) yields ILs with different solubility and stability characteristics. nih.govrsc.org

Table 1: Representative Cations Derived from this compound This table illustrates potential cations synthesized via quaternization with various alkyl halides.

| Starting Material | Alkylating Agent | Resulting Cation | Cation Name |

| This compound | Methyl Iodide (CH₃I) | [C₂H₅(CH₃)₂(C₃H₃N₂)]⁺ | 1-Ethyl-3,4-dimethylimidazolium |

| This compound | Butyl Bromide (C₄H₉Br) | [C₂H₅(C₄H₉)(CH₃)(C₃H₃N₂)]⁺ | 1-Butyl-3-ethyl-4-methylimidazolium |

| This compound | Hexyl Chloride (C₆H₁₃Cl) | [C₂H₅(C₆H₁₃)(CH₃)(C₃H₃N₂)]⁺ | 1-Ethyl-3-hexyl-4-methylimidazolium |

Impact of Imidazole-Derived Cations on Ionic Liquid Properties

The structure of the imidazolium cation has a profound impact on the resulting ionic liquid's physicochemical properties, including its melting point, viscosity, density, thermal stability, and miscibility with other solvents. mdpi.com The cation derived from this compound inherently possesses asymmetry due to the different alkyl groups at the N-1 (ethyl) and C-4 (methyl) positions. Further alkylation at the N-3 position maintains or increases this asymmetry.

This structural asymmetry is a key factor in disrupting the crystal lattice packing of the salt, which typically leads to a lower melting point. acs.org Key properties influenced by the cation structure include:

Melting Point: The lack of symmetry in cations like 1-ethyl-3,4-dimethylimidazolium reduces the efficiency of crystal packing, lowering the melting point and favoring a liquid state at or near room temperature.

Viscosity and Density: Increasing the length of the alkyl chain at the N-3 position generally leads to an increase in viscosity and a decrease in density. This is attributed to stronger van der Waals interactions between the longer alkyl chains.

Thermal Stability: Imidazolium-based ILs are known for their high thermal stability. The specific combination of the cation and anion determines the decomposition temperature, which is often above 300 °C. rsc.org

Solvating Power: The choice of alkyl groups on the imidazolium ring and the nature of the anion allows for the fine-tuning of the IL's polarity and its ability to dissolve a wide range of organic and inorganic compounds. mdpi.com

Application of Ionic Liquids in Diverse Chemical Processes

The tunability of ionic liquids derived from precursors like this compound makes them highly valuable in various chemical applications. Their non-volatile nature makes them environmentally benign alternatives to traditional volatile organic compounds (VOCs). mdpi.com

Prominent applications include:

Green Solvents in Organic Synthesis: Imidazolium-based ILs serve as effective reaction media for a wide array of organic reactions, including Diels-Alder reactions, hydrogenations, and alkylations. Their use can lead to enhanced reaction rates and selectivities. rsc.orgresearchgate.net

Catalysis: Ionic liquids can act as both solvents and catalysts (or catalyst supports). bohrium.com In biphasic catalysis, products can be easily separated from the IL phase containing the catalyst, allowing for efficient catalyst recycling.

Biomass Processing: Certain ionic liquids, particularly those with anions like acetate (B1210297) or chloride, are capable of dissolving large biopolymers such as cellulose. This capability is crucial for the development of biorefineries and the sustainable production of biofuels and chemicals from biomass.

Electrochemistry: Due to their ionic conductivity, wide electrochemical window, and high thermal stability, these ILs are used as electrolytes in batteries, supercapacitors, and electrodeposition processes. researchgate.net

Utilization in N-Heterocyclic Carbene (NHC) Chemistry

N-Heterocyclic carbenes are a class of persistent carbenes, which are neutral, divalent carbon species. Imidazole-based NHCs are particularly important due to their strong σ-donating properties and their ability to form highly stable complexes with a wide range of transition metals.

Synthesis of Imidazolium Salts as NHC Precursors

The direct precursors to NHCs are imidazolium salts. The synthesis of these precursors from this compound follows the same quaternization pathway described for ionic liquid cations (Section 6.1.1). nih.gov The resulting 1,3-dialkyl-4-methylimidazolium salt is a stable, often crystalline solid that can be stored and handled in air. beilstein-journals.org

The critical step to generate the NHC is the deprotonation of this imidazolium salt at the C-2 position (the carbon atom between the two nitrogen atoms). scripps.edu This is typically achieved by reacting the salt with a strong, non-nucleophilic base such as sodium hydride, potassium tert-butoxide, or an organolithium reagent. uliege.be The reaction is usually performed in situ to generate the reactive carbene just before it is used in a subsequent reaction, thereby avoiding the need to isolate the often air- and moisture-sensitive free carbene. beilstein-journals.org

Development of NHC Ligands for Transition Metal Catalysis

Once generated, the NHC derived from a this compound precursor acts as a powerful ligand for transition metals. nih.gov These NHCs are strong σ-donors, forming robust bonds with metal centers, which often results in highly stable and catalytically active organometallic complexes. scripps.edu The stability of the metal-NHC bond is generally greater than that of analogous metal-phosphine complexes, making NHC ligands highly desirable in catalysis. nih.govtcichemicals.com

The synthesis of metal-NHC complexes can be achieved through several routes:

Reaction with a Free Carbene: The pre-formed or in situ-generated NHC reacts directly with a suitable metal precursor.

Transmetalation: An NHC-silver complex, which is relatively easy to prepare and handle, can transfer the NHC ligand to other metal precursors (e.g., palladium or ruthenium). tcichemicals.comwikipedia.org

Oxidative Addition: In certain cases, an iodo-substituted imidazolium salt can react with a low-valent metal complex, leading to the formation of the metal-NHC bond through an oxidative addition and rearrangement sequence. acs.org

The resulting transition metal-NHC complexes are potent catalysts for a wide range of important organic transformations, including olefin metathesis (e.g., Grubbs second-generation catalyst), Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and hydrogenation. nih.govwikipedia.orgrsc.org The specific steric and electronic properties conferred by the ethyl and methyl substituents on the imidazole backbone allow for the fine-tuning of the catalyst's activity and selectivity. nih.gov

Table 2: Potential NHC-Metal Complexes and Their Catalytic Applications This table outlines hypothetical NHC-metal complexes derived from this compound and their established applications in catalysis.

| Imidazolium Precursor | Metal Center | Resulting Complex Type | Potential Catalytic Application |

| 1-Ethyl-3,4-dimethylimidazolium Chloride | Palladium (Pd) | Pd-NHC Complex | Cross-Coupling Reactions (e.g., Suzuki, Heck) |

| 1-Butyl-3-ethyl-4-methylimidazolium Bromide | Ruthenium (Ru) | Ru-NHC Complex | Olefin Metathesis |

| 1-Ethyl-3,4-dimethylimidazolium Iodide | Gold (Au) | Au-NHC Complex | Various Cyclization & Addition Reactions |

| 1-Ethyl-3-hexyl-4-methylimidazolium Chloride | Iridium (Ir) | Ir-NHC Complex | Hydrogenation, C-H Activation |

Application in Polymer Chemistry and Materials Science

The unique chemical structure of this compound has led to its investigation and application in various domains of polymer chemistry and materials science. Its utility ranges from a highly efficient component in the curing of thermosetting polymers to a building block for advanced materials with specialized optical properties.

Role as Curing Agents in Epoxy Resin Systems

Imidazole and its derivatives are well-established as effective curing agents and accelerators for epoxy resins. google.com These compounds can initiate the anionic polymerization of epoxy resins, a process that does not require a separate cross-linking molecule. google.com The mechanism involves the tertiary amine functionality of the imidazole ring.

The reactivity of imidazole curing agents can be tailored by introducing different substituent groups on the imidazole ring. nih.gov While many studies focus on compounds like 2-ethyl-4-methylimidazole (B144543), the principles of their curing action are applicable to this compound. The substitution at the 1-position influences the steric hindrance and basicity of the nitrogen atoms, thereby affecting the curing kinetics and the properties of the final cured product.

Research has demonstrated that epoxy systems cured with imidazole derivatives can exhibit rapid curing times, making them suitable for applications requiring high production rates, such as in the automotive industry. nih.gov For instance, certain imidazole-cured epoxy resin systems can cure within minutes at elevated temperatures while maintaining a practical pot life and suitable viscosity for processing. nih.gov

| Property | Value | Reference |

| Curing Time | A few minutes at 120 °C | nih.gov |

| Pot Life | Acceptable for liquid molding | nih.gov |

| Water Absorption | Low | nih.gov |

| Mechanical Properties | Similar to amine-epoxy systems | nih.gov |

Table 1: Properties of an Imidazole-Cured Epoxy Resin System

Accelerators in Polymerization Reactions (e.g., Polyurethane, Polyvinyl Chloride)

Beyond their role as primary curing agents, imidazoles can also function as accelerators in various polymerization reactions. In epoxy systems, they accelerate the curing process initiated by other hardeners. nih.gov Their catalytic activity can be beneficial in the production of other polymers as well.

While specific research on this compound as an accelerator in polyurethane and polyvinyl chloride (PVC) production is not extensively documented in the provided search results, the general catalytic nature of imidazoles suggests potential applicability. In polyurethane chemistry, tertiary amines are commonly used as catalysts to promote the reaction between isocyanates and polyols. The nucleophilic character of the imidazole nitrogen in this compound could enable it to catalyze this reaction.

Similarly, in the context of PVC, various additives are used to modify its properties and processing characteristics. While not a primary application, imidazole derivatives could potentially play a role in formulations as stabilizers or to influence specific reaction kinetics during compounding or cross-linking processes. Further research would be needed to fully elucidate the efficacy of this compound in these specific applications.

Components in Advanced Hybrid Materials

Imidazole derivatives are increasingly being incorporated into the structure of advanced hybrid materials, where their unique properties can be harnessed. semanticscholar.org These materials often combine organic and inorganic components to achieve synergistic effects.

The imidazole ring, with its aromatic nature and nitrogen atoms, can participate in various intermolecular interactions, including hydrogen bonding and coordination with metal ions. This makes this compound a potential building block for creating structured hybrid materials. For example, imidazole-functionalized polymers have applications as catalyst supports and in drug delivery systems. guidechem.com

While direct synthesis of hybrid materials using this compound is not detailed in the provided results, related studies on other imidazole derivatives provide a basis for its potential use. For instance, the synthesis of hybrid molecules containing an imidazole core for biological applications has been reported. nih.gov The ability of the imidazole moiety to be functionalized and integrated into larger molecular frameworks is a key attribute for its use in designing novel hybrid materials with tailored properties.

Development of Non-Linear Optical (NLO) Materials

Organic molecules with conjugated π-electron systems are of significant interest for applications in non-linear optics (NLO). malayajournal.org NLO materials can alter the properties of light that passes through them and are crucial for technologies such as optical communications and data storage. tcichemicals.com

Imidazole and its derivatives are among the heterocyclic compounds that have been investigated for their NLO properties. malayajournal.org The delocalized π-electron system of the imidazole ring, coupled with the potential for donor-acceptor substitutions, can lead to large molecular hyperpolarizabilities, a key characteristic for NLO materials. nih.gov